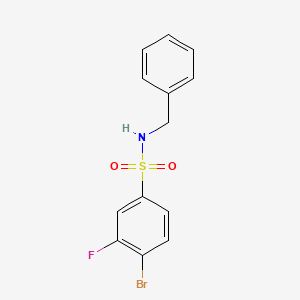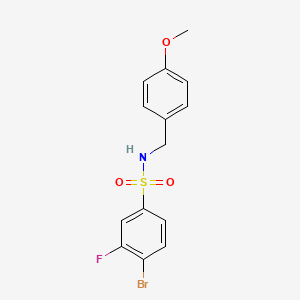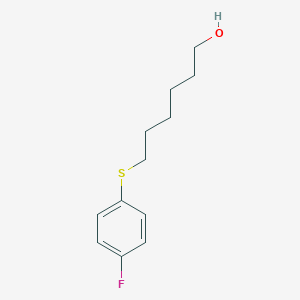![molecular formula C13H20OS B8015328 6-[(4-Methylphenyl)thio]-1-hexanol](/img/structure/B8015328.png)
6-[(4-Methylphenyl)thio]-1-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Methylphenyl)thio]-1-hexanol is an organic compound characterized by the presence of a hexanol backbone substituted with a 4-methylphenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methylphenyl)thio]-1-hexanol typically involves the nucleophilic substitution reaction of 1-bromo-6-hexanol with 4-methylthiophenol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The general reaction scheme is as follows:
1-Bromo-6-hexanol+4-MethylthiophenolBasethis compound+HBr
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-Methylphenyl)thio]-1-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The thioether group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed.
Major Products
Oxidation: Formation of 6-[(4-Methylphenyl)thio]hexanal or 6-[(4-Methylphenyl)thio]hexanone.
Reduction: Formation of 6-[(4-Methylphenyl)thio]hexane.
Substitution: Formation of various substituted thioethers depending on the nucleophile used.
Applications De Recherche Scientifique
6-[(4-Methylphenyl)thio]-1-hexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-[(4-Methylphenyl)thio]-1-hexanol depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to modulation of biochemical pathways. The thioether group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(4-Methylphenyl)thio]-1-pentanol: Similar structure with a shorter carbon chain.
6-[(4-Methylphenyl)thio]-1-heptanol: Similar structure with a longer carbon chain.
4-Methylphenylthioethanol: Contains a shorter ethyl chain instead of a hexyl chain.
Uniqueness
6-[(4-Methylphenyl)thio]-1-hexanol is unique due to its specific chain length and the presence of both a hydroxyl and a thioether group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
By understanding the properties, synthesis, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
6-(4-methylphenyl)sulfanylhexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-12-6-8-13(9-7-12)15-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWDABKEPNZVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














